3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is a complex chemical compound often utilized for its unique structural features and potential applications in medicinal chemistry and materials science. Its multifaceted structure, incorporating both quinazolinone and oxadiazole moieties, renders it a promising candidate for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" typically involves a multi-step process One common approach starts with the formation of the quinazolinone core via the condensation of anthranilic acid derivatives with suitable aldehydes or ketones under acidic or basic conditions Following this, the oxadiazole ring is introduced through cyclization reactions involving hydrazides and carbonyl compounds
Industrial Production Methods
Industrial-scale production of this compound would likely employ continuous flow synthesis to enhance reaction efficiency and yield. This involves leveraging automated reactors where the reagents are continuously fed into the system and the product is continuously collected. Optimizing parameters such as reagent concentration, temperature, and residence time is crucial to achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions it Undergoes
"3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is prone to several types of chemical reactions:
Oxidation: : It can undergo oxidative transformations, especially at the thioether linkage, resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, leading to hydrogenated products.
Substitution: : Both electrophilic and nucleophilic substitutions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: lithium aluminum hydride, sodium borohydride.
Substitution reagents: halogenated compounds, Grignard reagents, and organolithiums. Reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) and require rigorous control of temperature and pH to avoid unwanted side reactions.
Major Products Formed
Reaction products vary widely depending on the conditions and reagents used. Oxidation may yield sulfoxides or sulfones, reduction could result in partially or fully hydrogenated derivatives, and substitution reactions produce variously functionalized aromatics.
Scientific Research Applications
"3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is significant in numerous research fields:
Chemistry: : Serves as a building block for the synthesis of more complex molecules.
Medicine: : Investigated for potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial effects.
Industry: : Used in the development of new materials, especially in polymers and advanced composites due to its stability and electronic properties.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: : May interact with various enzymes and receptors, modulating their activity.
Pathways Involved: : Potential to impact signal transduction pathways, gene expression, and enzyme inhibition.
Comparison with Similar Compounds
Several structurally related compounds exist:
Similar Compounds: : Examples include other quinazolinone derivatives, oxadiazole-containing molecules, and compounds featuring trifluoromethylphenyl groups.
Uniqueness: : This compound's combination of quinazolinone and oxadiazole units along with the trifluoromethyl group provides a distinct set of properties, particularly in terms of electronic effects and steric hindrance, making it a unique entity in its class.
This should cover a detailed and thorough article on the compound "3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one". Any other chemistry rabbit holes you want to dive into?
Properties
IUPAC Name |
3-(3-methylbutyl)-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2S/c1-14(2)10-11-30-21(31)17-8-3-4-9-18(17)27-22(30)33-13-19-28-20(29-32-19)15-6-5-7-16(12-15)23(24,25)26/h3-9,12,14H,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKUEXYPBKFXQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.